2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)sulfanyl]ethyl acetate
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Overview
Description
2-((5-Thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)thio)ethyl acetate is a chemical compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)thio)ethyl acetate typically involves the reaction of 2-amino-5-mercapto-1,3,4-thiadiazole with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent like methanol or ethanol under reflux conditions for several hours. The product is then purified using techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-((5-Thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)thio)ethyl acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other functional groups.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-((5-Thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)thio)ethyl acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-((5-Thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)thio)ethyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to inhibition or activation of their biological functions. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiadiazole derivatives such as:
- 2-amino-5-mercapto-1,3,4-thiadiazole
- 5-(benzylthio)-1,3,4-thiadiazole-2-thiol
- 5-(dodecylthio)-1,3,4-thiadiazole-2-thiol
Uniqueness
What sets 2-((5-Thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)thio)ethyl acetate apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C6H8N2O2S3 |
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Molecular Weight |
236.3 g/mol |
IUPAC Name |
2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)sulfanyl]ethyl acetate |
InChI |
InChI=1S/C6H8N2O2S3/c1-4(9)10-2-3-12-6-8-7-5(11)13-6/h2-3H2,1H3,(H,7,11) |
InChI Key |
FVNNVOZGVHLPKC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCSC1=NNC(=S)S1 |
Origin of Product |
United States |
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